
Propionyl-3,3,3-D3 chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionyl-3,3,3-D3 chloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of organic synthesis and analytical chemistry. The presence of deuterium atoms makes it useful for tracing and studying reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propionyl-3,3,3-D3 chloride can be synthesized through the reaction of propionic acid with deuterated phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. The reaction typically involves refluxing the mixture at around 50°C for several hours. The crude product is then purified by distillation to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Análisis De Reacciones Químicas
Types of Reactions: Propionyl-3,3,3-D3 chloride undergoes various chemical reactions typical of acyl chlorides, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters.
Hydrolysis: Reacts with water to form propionic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve mild heating or room temperature.
Hydrolysis: Requires water or aqueous solutions, often at room temperature.
Reduction: Uses strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Propionic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Propionyl-3,3,3-D3 chloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis to introduce deuterium atoms into molecules, aiding in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Applied in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of Propionyl-3,3,3-D3 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium atoms allows researchers to trace the compound’s transformation and interactions in different chemical and biological systems. This tracing capability is particularly useful in studying metabolic pathways and reaction mechanisms .
Comparación Con Compuestos Similares
Propionyl chloride: The non-deuterated version of Propionyl-3,3,3-D3 chloride, used in similar applications but without the tracing capabilities provided by deuterium.
Acetyl chloride: Another acyl chloride with similar reactivity but different applications due to its smaller molecular size.
Butyryl chloride: A longer-chain acyl chloride with similar reactivity but different physical properties and applications.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and studying reaction mechanisms. This makes it particularly valuable in research applications where understanding the detailed pathways and transformations of compounds is crucial .
Propiedades
Fórmula molecular |
C3H5ClO |
|---|---|
Peso molecular |
95.54 g/mol |
Nombre IUPAC |
3,3,3-trideuteriopropanoyl chloride |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3 |
Clave InChI |
RZWZRACFZGVKFM-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)Cl |
SMILES canónico |
CCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
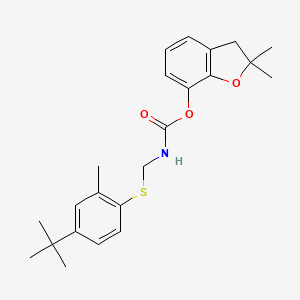
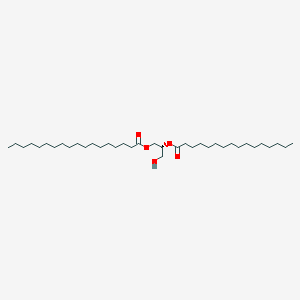
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

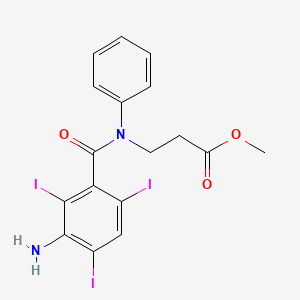
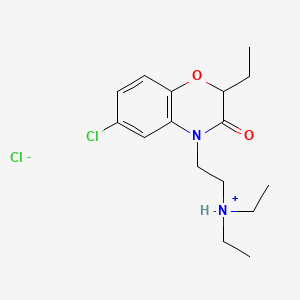
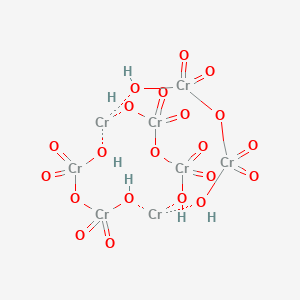
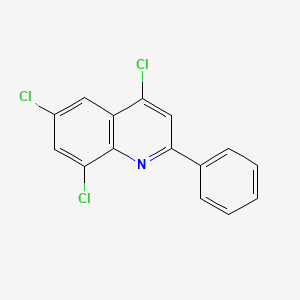
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)

